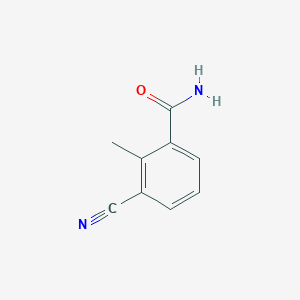![molecular formula C20H17N B13951289 3,8,12-trimethylbenzo[a]acridine CAS No. 63040-01-7](/img/structure/B13951289.png)
3,8,12-trimethylbenzo[a]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8,12-Trimethylbenzo[a]acridine is a heterocyclic aromatic compound with the molecular formula C20H17N It is a derivative of acridine, characterized by the presence of three methyl groups at positions 3, 8, and 12 on the benzo[a]acridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,12-trimethylbenzo[a]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This reaction yields the desired acridine derivative through a cyclocondensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,8,12-Trimethylbenzo[a]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted acridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,8,12-Trimethylbenzo[a]acridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Industry: It is used in the production of dyes and pigments due to its aromatic structure and stability.
作用機序
The mechanism of action of 3,8,12-trimethylbenzo[a]acridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can lead to the inhibition of enzymes such as topoisomerase, which are essential for DNA unwinding and replication.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of 3,8,12-trimethylbenzo[a]acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
This compound is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its ability to intercalate into DNA and interact with biological targets, making it a compound of interest for further research and development.
特性
CAS番号 |
63040-01-7 |
|---|---|
分子式 |
C20H17N |
分子量 |
271.4 g/mol |
IUPAC名 |
3,8,12-trimethylbenzo[a]acridine |
InChI |
InChI=1S/C20H17N/c1-12-7-9-17-15(11-12)8-10-18-19(17)14(3)16-6-4-5-13(2)20(16)21-18/h4-11H,1-3H3 |
InChIキー |
YTPOEHQOFUXVSH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(C4=CC=CC(=C4N=C3C=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


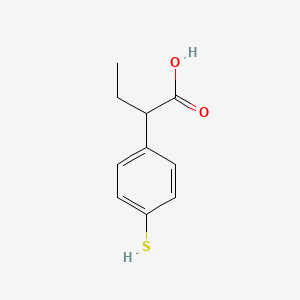
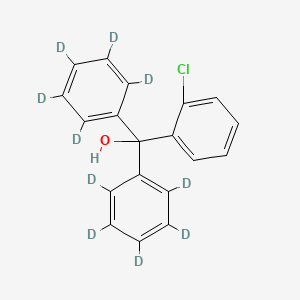

![2-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13951235.png)
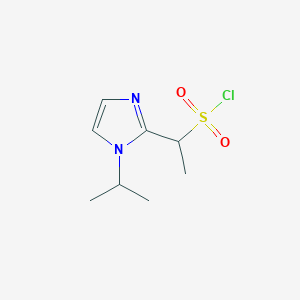
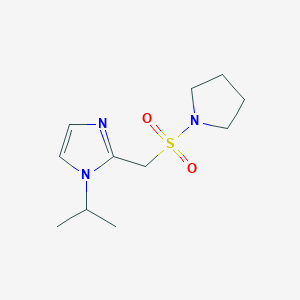

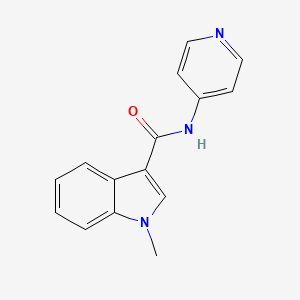
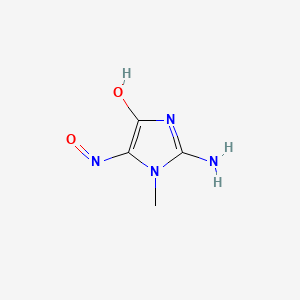
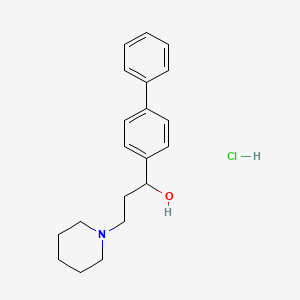


![3,5-Dichloro-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951282.png)
